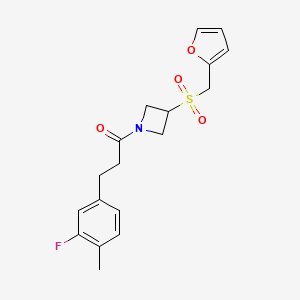
3-(3-Fluoro-4-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluoro-4-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20FNO4S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Azetidinones and Oxetanes Synthesis : The synthesis of azetidin-2-ones, including those with furan and fluorophenyl groups, showcases innovative approaches in creating compounds with potential antimitotic properties. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, highlight the structural diversity achievable with azetidinones, which are crucial for developing new therapeutic agents (Twamley, O’Boyle, & Meegan, 2020). Similarly, the development of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes from 3-oxetanone and fluorosulfones through the Julia–Kocienski reaction expands the toolkit for synthesizing four-membered rings with nucleic bases, esters, aryl sulfone functions, and pyrrolidine rings (Laporte et al., 2015).
Potential Therapeutic Uses
Anticancer Activity : The structural modification of phenothiazines to include fluorine atoms, as seen in the synthesis of 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines through Smiles rearrangement, indicates the exploration of these compounds for enhanced anticancer properties. Such modifications could lead to new avenues in the design of cancer therapeutics (Sharma et al., 1999).
Nicotinic Acetylcholine Receptor Binding : The synthesis of fluorine-substituted pyridines, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, for PET imaging of central nicotinic acetylcholine receptors (nAChRs) demonstrates the potential of furan and fluorophenyl-substituted compounds in neuropharmacology. These compounds offer insights into the central nervous system's workings and could be pivotal in diagnosing and understanding neurological conditions (Doll et al., 1999).
Material Science Applications
- Corrosion Inhibition : Novel quaternary bisammonium fluorosurfactants, including those with furan components, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their synthesis and the investigation into their protective capabilities underscore the importance of such compounds in extending the life and durability of metals in industrial applications (Tantawy et al., 2021).
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-13-4-5-14(9-17(13)19)6-7-18(21)20-10-16(11-20)25(22,23)12-15-3-2-8-24-15/h2-5,8-9,16H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFGEWXCZDNHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


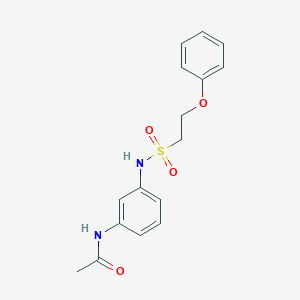
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)
![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)

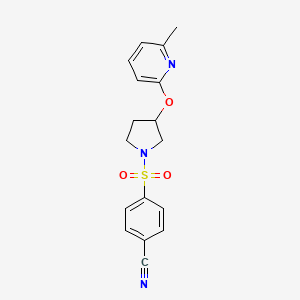
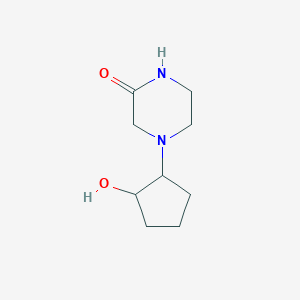
![(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2711596.png)
![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)
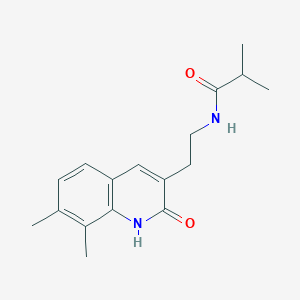
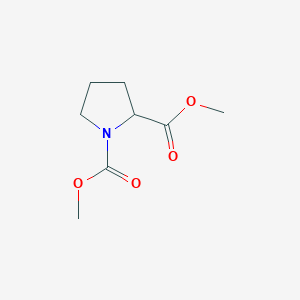
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)